molecular formula C8H7N3OS B093190 3-Amino-2-mercapto-3H-quinazolin-4-one CAS No. 16951-33-0

3-Amino-2-mercapto-3H-quinazolin-4-one

Cat. No. B093190
Key on ui cas rn: 16951-33-0
M. Wt: 193.23 g/mol
InChI Key: FRPVOZIFQMSLTJ-UHFFFAOYSA-N
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Patent
US08178544B2

Procedure details

Methyl 2-isothiocyanatobenzoate (5.00 g, 25.9 mmol) was dissolved in THF (125 mL), followed by addition of hydrazine monohydrate (2.51 mL, 51.8 mmol). The reaction mixture was refluxed for 1 h, cooled to RT and the precipitate was collected by filtration. The precipitate was washed with water and dried in vacuo to give pure title compound (4.78 g, 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6](OC)=[O:7])=[C:2]=[S:3].O.[NH2:15][NH2:16]>C1COCC1>[NH2:15][N:16]1[C:6](=[O:7])[C:5]2[C:4](=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:1][C:2]1=[S:3] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(=C=S)C1=C(C(=O)OC)C=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.51 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NN1C(NC2=CC=CC=C2C1=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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